5-bromo-N-(2,4-dichlorophenyl)-2-furancarboxamide
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Overview
Description
5-bromo-N-(2,4-dichlorophenyl)-2-furancarboxamide is a member of furans and an aromatic amide.
Scientific Research Applications
Metabolic Pathways and Derivatives : A study explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying various metabolites in rats. This research suggests potential metabolic pathways and derivatives for similar compounds like 5-bromo-N-(2,4-dichlorophenyl)-2-furancarboxamide (Kanamori et al., 2002).
Synthesis and Antibacterial Activities : A related compound, N-(4-bromophenyl)furan-2-carboxamide, was synthesized and tested for antibacterial activities against drug-resistant bacteria. This indicates potential applications in developing new antibacterial agents (Siddiqa et al., 2022).
Antipathogenic Activity : Acylthioureas with furancarboxamide moieties showed significant antipathogenic activity, particularly against bacteria capable of forming biofilms. This suggests the use of furancarboxamide derivatives in antimicrobial therapies (Limban, Marutescu, & Chifiriuc, 2011).
Palladium-Catalyzed Reactions : Research on methyl 5-bromo-2-furoate, a compound structurally similar to 5-bromo-N-(2,4-dichlorophenyl)-2-furancarboxamide, revealed its utility in palladium-catalyzed direct arylation of heteroaromatics. This can be relevant for the synthesis of biheteroaryl compounds (Fu, Zhao, Bruneau, & Doucet, 2012).
Antifungal Activity : Halogenated furanone derivatives have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, suggesting the potential of furancarboxamide derivatives in antifungal applications (Buchta et al., 2004).
Therapeutic Agent Development : A study identified a structure with a 5-(halophenyl)furan-2-yl group linked to a substituted hydantoin via an amide bond, showing potential as therapeutic agents for vascular dysfunction and ischemia/reperfusion injury (Murasawa et al., 2012).
Antibacterial Potential Against Anaerobic Bacteria : A compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, showed specific activity against anaerobic bacteria, demonstrating the potential of furancarboxamide derivatives in targeting specific bacterial types (Dickens et al., 1991).
properties
Product Name |
5-bromo-N-(2,4-dichlorophenyl)-2-furancarboxamide |
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Molecular Formula |
C11H6BrCl2NO2 |
Molecular Weight |
334.98 g/mol |
IUPAC Name |
5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16) |
InChI Key |
WLGDEQDNCRILHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)Br |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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